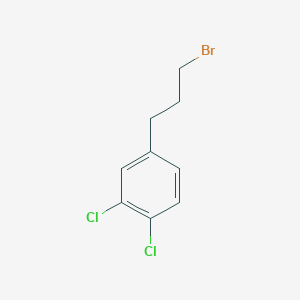

4-(3-bromopropyl)-1,2-dichloroBenzene

CAS No.: 29648-26-8

Cat. No.: VC4362183

Molecular Formula: C9H9BrCl2

Molecular Weight: 267.98

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 29648-26-8 |

|---|---|

| Molecular Formula | C9H9BrCl2 |

| Molecular Weight | 267.98 |

| IUPAC Name | 4-(3-bromopropyl)-1,2-dichlorobenzene |

| Standard InChI | InChI=1S/C9H9BrCl2/c10-5-1-2-7-3-4-8(11)9(12)6-7/h3-4,6H,1-2,5H2 |

| Standard InChI Key | MRRALASFODJNOB-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1CCCBr)Cl)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure

The compound features a benzene core with distinct substituents:

-

Chlorine atoms at positions 1 and 2, imparting electron-withdrawing effects that influence electrophilic substitution reactions.

-

A 3-bromopropyl chain at position 4, introducing steric bulk and potential sites for nucleophilic substitution or elimination reactions .

The SMILES notation for the compound is , and its InChI Key is .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 29648-26-8 | |

| Molecular Formula | ||

| Molecular Weight | 267.98 g/mol | |

| Appearance | White to off-white powder | |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized through bromination and alkylation reactions. A prominent method involves:

-

Bromination of 3-(3,4-Dichlorophenyl)propan-1-ol:

-

Isomerization of Monobromodichlorobenzenes:

Table 2: Synthesis Conditions and Yields

| Starting Material | Reagents/Conditions | Yield (%) | Source |

|---|---|---|---|

| 3-(3,4-Dichlorophenyl)propan-1-ol | HBr, 80–120°C | 65–72 | |

| Monobromodichlorobenzene | , 120–150°C | 35–50 |

Physical and Chemical Properties

Solubility and Stability

-

Solubility: The compound is sparingly soluble in water but exhibits good solubility in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., dichloromethane) .

-

Stability: Stable under inert atmospheres but may decompose upon prolonged exposure to light or moisture, releasing hydrogen bromide () .

Spectroscopic Data

Applications in Industrial and Pharmaceutical Contexts

Pharmaceutical Intermediates

The compound is a precursor in synthesizing 3,5-dichlorophenol and 3,5-dichlorobenzonitrile, which are critical for antifungal and herbicide formulations .

Material Science

Used in the immobilization of manganese(III) porphyrins on Merrifield resin, enhancing catalytic efficiency in oxidation reactions (e.g., cyclooctene epoxidation) .

Table 3: Key Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume